molecular formula C10H12F3NO2 B8318955 4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine

4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine

Cat. No.: B8318955
M. Wt: 235.20 g/mol
InChI Key: XKHLYUXYLGDTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-t-Butoxy-2,3,6-trifluoro-5-methoxypyridine is a useful research compound. Its molecular formula is C10H12F3NO2 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2,3,6-trifluoro-5-methoxy-4-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C10H12F3NO2/c1-10(2,3)16-6-5(11)8(12)14-9(13)7(6)15-4/h1-4H3

InChI Key

XKHLYUXYLGDTCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=NC(=C1F)F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 237 mg (1.07 mmol) of 4-t-butoxy-2,3,6-trifluoro-5-hydroxypyridine, from step 275a above, in 3 mL of anhydrous THF was added 335 mg (1.277 mmol) of triphenyl phosphine and 0.060 mL (1.48 mmol) of methanol. To this solution was added 0.200 mL (1.270 mmol) of DEAD dropwise at room temperature. The reaction was complete in 10 min, so the solvents were removed under vacuum and the residue was purified by flash chromatography on silica gel, eluting with 1:16 ethyl acetate:hexane to give 215.6 mg of the title product as a colorless liquid after removal of the solvent.
Quantity
237 mg
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
DEAD
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.